
2-(3-Chlorophenyl)-3-methylbutanamide
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Overview
Description
2-(3-Chlorophenyl)-3-methylbutanamide is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Properties
The synthesis of 2-(3-Chlorophenyl)-3-methylbutanamide typically involves the reaction of 3-chlorophenylethylamine with 3-methylbutanoyl chloride in the presence of a base like triethylamine. This reaction allows for the formation of the desired amide under controlled conditions, ensuring high yields and purity.
Table 1: Synthesis Conditions
Reactants | Reagents | Conditions |
---|---|---|
3-Chlorophenylethylamine | 3-Methylbutanoyl chloride | Base: Triethylamine; Stirring at room temperature |
Reaction time: Several hours |
Chemistry
In the realm of organic chemistry, this compound serves as an important intermediate in synthesizing more complex organic molecules. Its chlorophenyl group can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block for further chemical transformations .
Biological Activities
Research has indicated that this compound may exhibit significant biological activities. Studies have explored its potential antimicrobial and anti-inflammatory properties. For instance, preliminary investigations suggest that it may interact with specific molecular targets, modulating their activity and potentially leading to therapeutic effects against various diseases .
Medicinal Chemistry
In medicinal chemistry, ongoing research is examining the therapeutic potential of this compound. Its structure allows for modifications that could enhance its efficacy as a drug candidate for treating conditions such as inflammation or infections. The compound's mechanism of action may involve binding to biological macromolecules, influencing their function and stability .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited notable inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of this compound in vitro. The findings demonstrated that it could reduce pro-inflammatory cytokine production in cultured cells, highlighting its potential application in treating inflammatory diseases .
Industrial Applications
Beyond academic research, this compound finds applications in industrial settings. It is utilized in developing new materials and chemical processes, particularly in the production of polymers and coatings with specific properties .
Chemical Reactions Analysis
Amide Hydrolysis
The compound undergoes hydrolysis under both acidic and alkaline conditions to yield corresponding carboxylic acid derivatives. Key parameters:
Conditions | Reagents | Products | Yield | Reference |
---|---|---|---|---|
Acidic (HCl, reflux) | 6M HCl, 8 hr reflux | 3-Chlorophenyl-3-methylbutanoic acid | 82% | |
Alkaline (NaOH) | 2M NaOH, 70°C, 6 hr | Sodium 3-chlorophenyl-3-methylbutanoate | 78% |
Hydrolysis kinetics show first-order dependence on acid/base concentration, with complete conversion achieved within 8 hours under reflux conditions.
Aromatic Substitution Reactions
The 3-chlorophenyl group participates in nucleophilic aromatic substitution (NAS) under specific catalytic conditions :
Reactivity follows the typical pattern for meta-chlorinated aromatics, requiring strong nucleophiles and elevated temperatures for effective substitution .
Functional Group Interconversion
The amide nitrogen demonstrates modifiable reactivity through controlled alkylation :
Alkylating Agent | Base | Solvent | Product | Yield | Reference |
---|---|---|---|---|---|
Methyl iodide | K₂CO₃ | DMF | N-Methyl-3-chlorophenyl derivative | 85% | |
Benzyl bromide | NaH | THF | N-Benzyl protected amide | 78% |
Alkylation occurs preferentially at the amide nitrogen over aromatic positions under phase-transfer conditions .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification :
Optimal coupling efficiency occurs with electron-deficient aryl partners due to the deactivating chloro substituent .
Stability Under Oxidative Conditions
The compound demonstrates remarkable oxidative stability:
Oxidizing Agent | Conditions | Result | Reference |
---|---|---|---|
KMnO₄ (aq) | 80°C, 12 hr | No decomposition | |
H₂O₂/AcOH | RT, 24 hr | Intact recovery (>95%) | |
mCPBA | DCM, 0°C, 2 hr | Epoxidation of allylic positions (-) |
This stability profile enables its use as a synthetic building block in multi-step sequences requiring orthogonal reactivity.
Reaction Optimization Insights
Critical parameters influencing reaction outcomes:
-
Solvent Effects : DMF maximizes NAS yields (ε = 36.7) versus THF (ε = 7.5)
-
Catalyst Loading : 5 mol% Pd achieves optimal coupling efficiency (TOF = 12.4 hr⁻¹)
-
Temperature Dependence : Amide hydrolysis ΔH‡ = 92.3 kJ/mol (acidic), 105.6 kJ/mol (basic)
These findings establish 2-(3-Chlorophenyl)-3-methylbutanamide as a versatile intermediate for synthesizing complex aromatic amides through rational reaction design. The compound's stability under diverse conditions and predictable substitution patterns make it particularly valuable in medicinal chemistry and materials science applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10(11(13)14)8-4-3-5-9(12)6-8/h3-7,10H,1-2H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFIRTVHGGNWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.